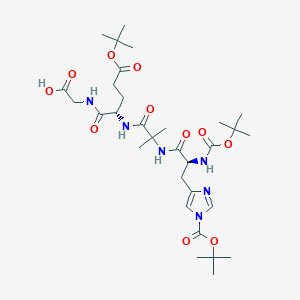![molecular formula C14H10O4S2 B14131276 3-[(4-Carboxyphenyl)disulfanyl]benzoic acid CAS No. 89050-61-3](/img/structure/B14131276.png)
3-[(4-Carboxyphenyl)disulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Carboxyphenyl)disulfanyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a disulfide bond linking two benzoic acid moieties, each substituted with a carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(4-Carboxyphenyl)disulfanyl]benzoic acid can be synthesized through the in situ formation of disulfide bonds. One common method involves the hydrothermal reaction of 2-sulfanylbenzoic acid under appropriate conditions, leading to the formation of the disulfide bond . The reaction typically requires a controlled temperature and pressure environment to ensure the proper formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Carboxyphenyl)disulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The carboxyl groups can participate in esterification and amidation reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alcohols and amines in the presence of catalysts or activating agents are employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
3-[(4-Carboxyphenyl)disulfanyl]benzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its disulfide bond, which can undergo redox reactions in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as luminescent materials and photocatalysts.
Mechanism of Action
The mechanism of action of 3-[(4-Carboxyphenyl)disulfanyl]benzoic acid primarily involves its disulfide bond, which can undergo redox reactions. In biological systems, the disulfide bond can be reduced to thiols, which can interact with various molecular targets, including enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Mercaptobenzoic acid
- 3,3’-Disulfanediyldibenzoic acid
- 4,4’-Dithiobisbenzoic acid
- 4-Mercaptobenzoic acid
- Dimethyl 4,4’-disulfanediyldibenzoate
- 2,2’-Dithiodibenzoic acid
Uniqueness
3-[(4-Carboxyphenyl)disulfanyl]benzoic acid is unique due to its specific structural configuration, featuring a disulfide bond linking two benzoic acid moieties. This structure imparts distinct chemical reactivity and potential for forming stable coordination complexes with metal ions, making it valuable in the synthesis of MOFs and other advanced materials .
Properties
CAS No. |
89050-61-3 |
|---|---|
Molecular Formula |
C14H10O4S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[(4-carboxyphenyl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-4-6-11(7-5-9)19-20-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
KESUMXBAOISVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)

![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)





![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)



